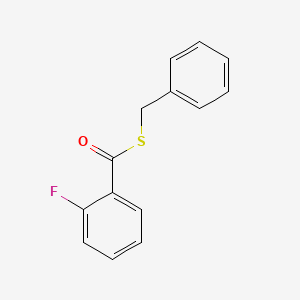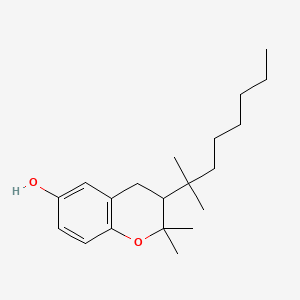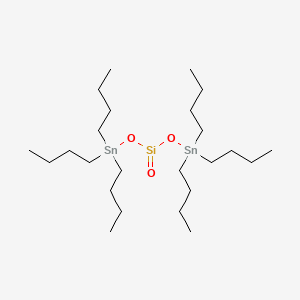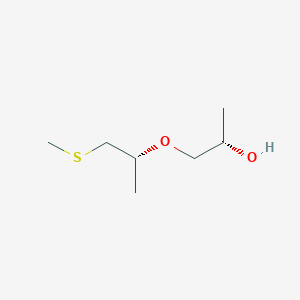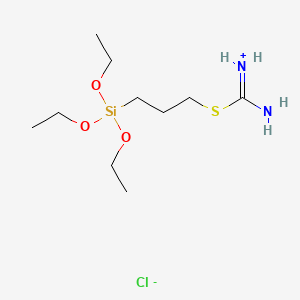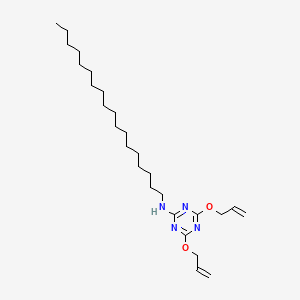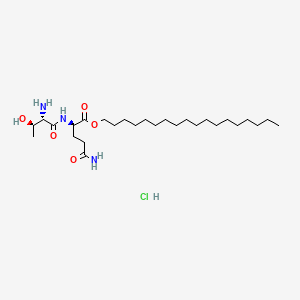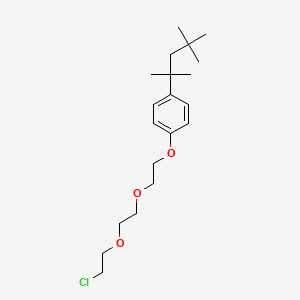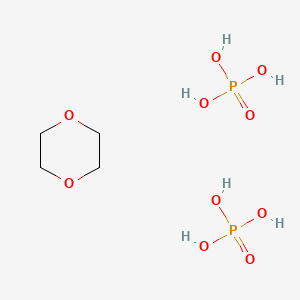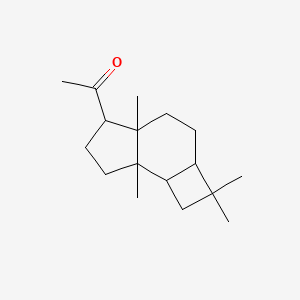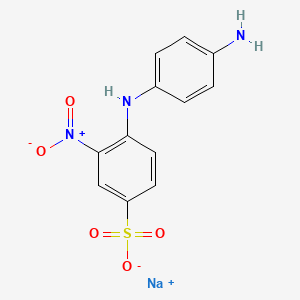
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate is an organic compound that belongs to the class of sulfonated aromatic amines. This compound is characterized by the presence of an amino group, a nitro group, and a sulfonate group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate typically involves the nitration of 4-(p-aminoanilino)benzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In industrial settings, the production of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate involves large-scale nitration reactors equipped with temperature control systems. The reaction mixture is continuously stirred, and the temperature is maintained at a specific range to ensure complete nitration. After the reaction, the product is neutralized with sodium hydroxide to form the sodium salt, which is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(p-aminoanilino)-3-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitroso or nitro derivatives of the original compound.
科学的研究の応用
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group enhances its solubility in aqueous solutions, allowing it to interact with biological molecules. The amino and nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. These modifications can alter the function of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the nitro and sulfonate groups.
4-Nitroaniline: Contains a nitro group but lacks the sulfonate group.
Sulfanilic Acid: Contains a sulfonate group but lacks the nitro group.
Uniqueness
Sodium 4-(p-aminoanilino)-3-nitrobenzenesulfonate is unique due to the presence of all three functional groups (amino, nitro, and sulfonate) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and solubility properties, making it valuable for specific applications in chemistry, biology, and industry.
特性
CAS番号 |
74900-77-9 |
|---|---|
分子式 |
C12H10N3NaO5S |
分子量 |
331.28 g/mol |
IUPAC名 |
sodium;4-(4-aminoanilino)-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(21(18,19)20)7-12(11)15(16)17;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1 |
InChIキー |
JJZUHCIOZCTEBR-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


